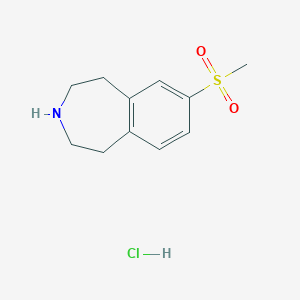
7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
説明
“7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a chemical compound with the CAS Number: 123018-28-0 . It is a derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine .
Synthesis Analysis
The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological properties . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular formula of the base compound 2,3,4,5-tetrahydro-1H-3-benzazepine is C10H13N . The molecular formula of “7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is C11H16ClNO2S.Chemical Reactions Analysis
The IR spectrum of 2,3,4,5-tetrahydro-1H-3-benzazepine shows a peak at 1685 cm−1, which corresponds to the C=O stretch . The 1H NMR spectrum provides information about the hydrogen environments in the molecule .科学的研究の応用
Neurological Research: NMDA Receptor Modulation
The compound’s structure suggests potential interactions with the N-methyl-d-aspartate receptor (NMDAR). Researchers have explored its affinity for the GluN2B subunits of NMDAR, which play a crucial role in synaptic plasticity and excitotoxicity . Investigating its effects on NMDAR function could lead to insights into neurological disorders such as Alzheimer’s disease, epilepsy, and depression.
作用機序
Target of Action
The primary target of 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) . NMDAR is a key therapeutic target for drug development toward several neurological disorders .
Mode of Action
The compound interacts with its targets, leading to an increase in the expression of the proto-oncogene c-fos mRNA . This interaction results in a biphasic effect on locomotion . It also favors the turnover of phosphoinositide and adenylyl cyclase .
Biochemical Pathways
The compound affects the phosphoinositide and adenylyl cyclase pathways . The stimulation of these pathways leads to the activation of neurons, particularly the postsynaptic striatal neurons .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of neurons , particularly the postsynaptic striatal neurons . This stimulation leads to an increase in the expression of the proto-oncogene c-fos mRNA, which has a biphasic effect on locomotion .
特性
IUPAC Name |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQIIWNOVMDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methanesulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

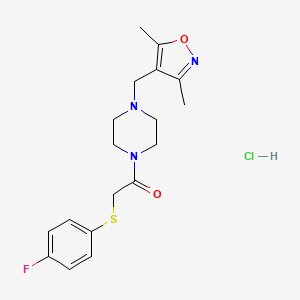
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)
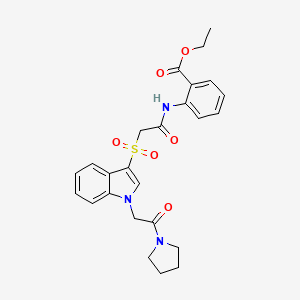
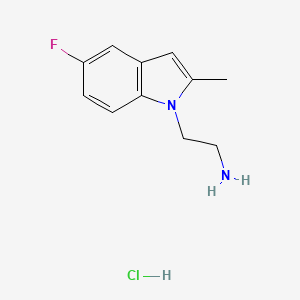
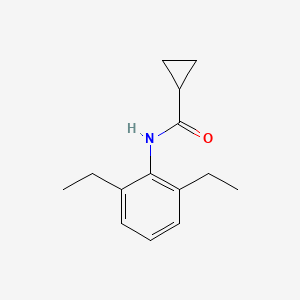
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2427629.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)

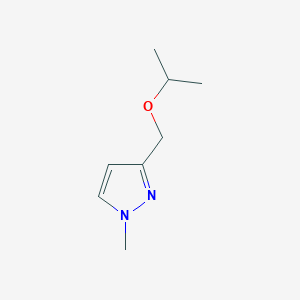
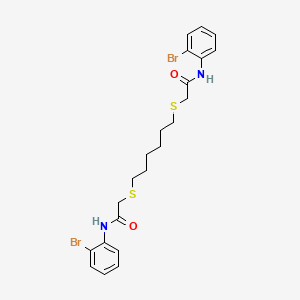
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)
![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)